

# Application Note: One-Pot Synthesis of High-Purity Sodium Thioantimonate (Schlippe's Salt)

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## Compound of Interest

Compound Name: Sodium thioantimonate

Cat. No.: B089268

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## Introduction

**Sodium thioantimonate** nonahydrate ( $\text{Na}_3\text{SbS}_4 \cdot 9\text{H}_2\text{O}$ ), commonly known as Schlippe's salt, is a vital precursor in the development of solid-state electrolytes for next-generation sodium-ion batteries.[1] Its high sodium ion conductivity at room temperature makes it a promising material for safer and more cost-effective energy storage solutions.[2] Additionally, it serves as a valuable reagent in various chemical syntheses. This application note details three distinct one-pot methods for the synthesis of high-purity **sodium thioantimonate**, catering to different laboratory capabilities and research needs: a traditional aqueous method, a rapid high-energy ball milling method, and a high-purity one-pot solution method.

## Data Presentation

The following tables summarize the key quantitative data for the three detailed synthesis protocols.

Table 1: Reactant Stoichiometry and Molar Ratios

Method	Reactant 1	Molar Eq.	Reactant 2	Molar Eq.	Reactant 3	Molar Eq.
Traditional Aqueous	Antimony Trisulfide ( $\text{Sb}_2\text{S}_3$ )	1	Sodium Sulfide ( $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$ )	3	Sulfur (S)	2
High-Energy Ball Milling	Sodium Sulfide ( $\text{Na}_2\text{S}$ )	3	Antimony Trisulfide ( $\text{Sb}_2\text{S}_3$ )	1	Sulfur (S)	2
One-Pot Solution	Sodium Sulfide ( $\text{Na}_2\text{S}$ )	3	Antimony Trichloride ( $\text{SbCl}_3$ )	1	Sulfur (S)	1

Table 2: Comparison of Synthesis Parameters, Yield, and Purity

Parameter	Traditional Aqueous Method	High-Energy Ball Milling	One-Pot Solution Method
Reaction Time	~ 1 hour (plus crystallization time)	~ 4 - 20 hours	~ 12 hours (overnight)
Temperature	Boiling point of water (~100°C)	Room Temperature	Room Temperature
Solvent	Water	None (Solvent-free)	Methanol or DMSO
Reported Yield	~75% (variable)	~90% <a href="#">[3]</a> <a href="#">[4]</a>	92-95% <a href="#">[5]</a> <a href="#">[6]</a>
Reported Purity	Good (recrystallization required)	High Purity <a href="#">[3]</a> <a href="#">[4]</a>	~99 wt% <a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols

### Protocol 1: Traditional Aqueous Synthesis of Sodium Thioantimonate

This method is a classic, solution-based approach to synthesizing Schlippe's salt.

## Materials:

- Antimony trisulfide ( $\text{Sb}_2\text{S}_3$ ), finely powdered: 67 g
- Sodium sulfide nonahydrate ( $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$ ): 140 g
- Sulfur (S), powdered: 13 g
- Deionized water: 150 mL
- Sodium hydroxide (NaOH) solution (e.g., 6 N)
- Ethanol (for washing, optional)

## Equipment:

- Large casserole or beaker
- Heating plate with stirring capability
- Filtration apparatus (e.g., Büchner funnel)
- Crystallization dish
- Vacuum drying oven or desiccator

## Procedure:

- In the casserole, combine 67 g of finely powdered antimony trisulfide, 140 g of sodium sulfide nonahydrate, and 13 g of powdered sulfur with 150 mL of deionized water.<sup>[7]</sup>
- Heat the mixture to boiling while stirring continuously. Maintain the boiling for approximately 15 minutes.<sup>[7]</sup>
- Filter the hot solution to remove any insoluble residues. The filtrate should be a clear, yellowish-to-orange solution.
- Allow the filtrate to cool slowly in a crystallization dish to form pale yellow crystals of **sodium thioantimonate** nonahydrate.

- To prevent hydrolysis, which can result in a brownish precipitate, a small amount of sodium hydroxide solution can be added to the filtrate before cooling.[\[7\]](#)
- Collect the crystals by filtration. The mother liquor can be concentrated by evaporation to yield a second crop of crystals.[\[7\]](#)
- Wash the crystals sparingly with cold deionized water or ethanol.
- Dry the crystals in a vacuum desiccator over a suitable drying agent (e.g., calcium chloride) to obtain the final product.

## Protocol 2: High-Energy Ball Milling Synthesis (Mechanochemical)

This solvent-free method offers a rapid and high-yield route to high-purity **sodium thioantimonate**.[\[3\]](#)[\[4\]](#)

Materials:

- Sodium sulfide ( $\text{Na}_2\text{S}$ ), anhydrous
- Antimony trisulfide ( $\text{Sb}_2\text{S}_3$ )
- Sulfur (S)

Equipment:

- High-energy planetary ball mill
- Zirconia ( $\text{ZrO}_2$ ) milling jars and balls
- Glovebox with an inert atmosphere (e.g., argon)

Procedure:

- Inside an argon-filled glovebox, place sodium sulfide ( $\text{Na}_2\text{S}$ ), antimony trisulfide ( $\text{Sb}_2\text{S}_3$ ), and sulfur (S) into a zirconia milling jar in a 3:1:2 molar ratio.

- Add zirconia milling balls. A ball-to-powder mass ratio of 10:1 to 20:1 is typically effective.
- Seal the milling jar tightly inside the glovebox.
- Mill the mixture at a rotational speed of approximately 510 rpm for 20 hours.[3]
- After milling, return the jar to the glovebox before opening to prevent exposure of the product to air and moisture.
- The resulting fine, yellow powder is high-purity **sodium thioantimonate**.

## Protocol 3: One-Pot Solution Synthesis from Antimony Trichloride

This method provides a high-purity product with a high yield by reacting more readily available precursors at room temperature.[5]

Materials:

- Sodium sulfide ( $\text{Na}_2\text{S}$ ), anhydrous: 351 mg (4.5 mmol)
- Antimony trichloride ( $\text{SbCl}_3$ ): 342 mg (1.5 mmol)
- Sulfur (S): 48.1 mg (1.5 mmol)
- Methanol (MeOH) or Dimethyl sulfoxide (DMSO), anhydrous: 10 mL

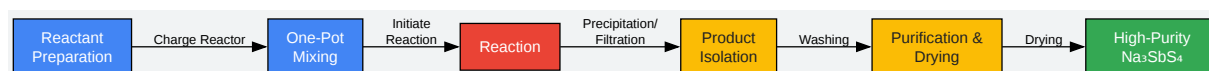
Equipment:

- Schlenk flask or a round-bottom flask with a septum
- Magnetic stirrer and stir bar
- Syringe and needle (for solvent transfer)
- Centrifuge and centrifuge tubes
- Vacuum drying oven

## Procedure:

- In a fume hood, add stoichiometric quantities of anhydrous sodium sulfide (351 mg), antimony trichloride (342 mg), and sulfur (48.1 mg) to a dry Schlenk flask containing a magnetic stir bar.<sup>[5]</sup>
- Under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of anhydrous methanol or DMSO to the flask.
- Seal the flask and stir the mixture at room temperature overnight (approximately 12 hours).<sup>[5]</sup>
- A precipitate of **sodium thioantimonate** will form.
- Collect the solid product by centrifugation or filtration.
- Wash the product with the solvent used for the reaction to remove any soluble impurities.
- Dry the resulting powder under vacuum to obtain high-purity **sodium thioantimonate**. This method can achieve a purity of approximately 99 wt% and a yield of 92-95%.<sup>[5][6]</sup>

## Mandatory Visualization



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Caption: Experimental workflow for the one-pot synthesis of **sodium thioantimonate**.

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